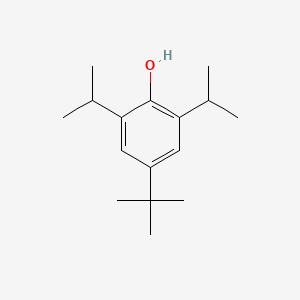

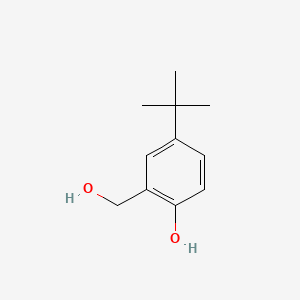

4-Tert-butyl-2-(hydroxymethyl)phenol

Overview

Description

4-Tert-butyl-2-(hydroxymethyl)phenol is a chemical compound with diverse applications in various fields. It is particularly notable for its role in synthesis and characterization of different complexes.

Synthesis Analysis

- The compound plays a crucial role in the formation of Ti complexes. When reacted with [TiO(acac)(2)] in protic solvents at elevated temperatures, it forms a dinuclear complex, whereas at room temperature or in aprotic solvents, a tetranuclear complex is formed (Glaser, Liratzis, Lügger, & Fröhlich, 2004).

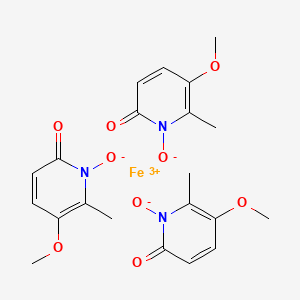

- Similarly, when reacted with Fe-III ions in the presence of NaOH, it forms different iron complexes depending on the reaction conditions (Glaser, Lügger, & Hoffmann, 2004).

Molecular Structure Analysis

- The molecular structure of 2-hydroxymethyl-4-tert-butylphenol has been analyzed, showing that it crystallizes in the tetragonal system with specific cell parameters. Intramolecular interactions are primarily due to hydrogen bonds (Halit, Oehler, Perrin, Grabowski, & Stępień, 1987).

Chemical Reactions and Properties

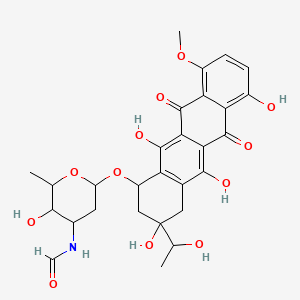

- This compound is involved in various chemical reactions, like the transformation of 4-tert-butylphenol in ferrate (VI) oxidation process. The reaction pathways include hydroxylation, benzene-ring cleavage, and radical coupling reactions (Zheng, Wu, Qu, Albasher, Cao, Li, Alsultan, & Wang, 2020).

- It also shows reactions in the context of antioxidants and light stabilizers, undergoing hydrogen abstraction and forming various compounds depending on the reaction conditions (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).

Scientific Research Applications

Allergenic Properties : 4-Tert-butyl-2-(hydroxymethyl)phenol has been identified as a contact allergen in a phenolic resin used in marking pens, causing acute contact dermatitis in a patient (Hagdrup et al., 1994).

Electrochemical Applications : This compound has been used in studies involving zinc complexes of Schiff and Mannich bases, demonstrating significant spin interactions and magnetic coupling in these complexes, which could have implications for material science and molecular electronics (Orio et al., 2010).

Catalysis and Organic Chemistry : It has been involved in dirhodium-catalyzed phenol and aniline oxidations, indicating its role in advanced organic synthesis techniques (Ratnikov et al., 2011).

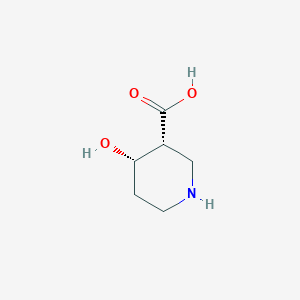

Pharmacokinetics and Drug Metabolism : Research has shown its relevance in the stereoselective hydroxylation of terodiline in human liver microsomes, which is significant for understanding drug metabolism and pharmacokinetics (Norén et al., 1989).

Inorganic Chemistry and Catalysis : Its use in the synthesis and characterization of titanium complexes, which could have applications in catalysis and materials science, has been explored (Glaser et al., 2004).

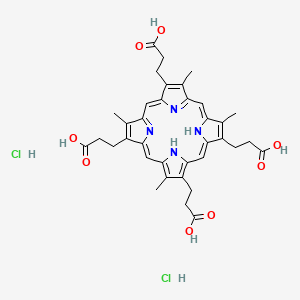

Coordination Chemistry : It has been used in synthesizing new oxidovanadium(V) complexes, which are structurally characterized and studied using DFT methods, highlighting its potential in coordination chemistry and catalysis (Back et al., 2012).

Crystallography and Structural Chemistry : Research on its structure compared with isopropylphenol provides insights into molecular interactions and crystallography (Halit et al., 1987).

Dermatology and Allergenic Studies : Studies have identified low-molecular-weight contact allergens in p-tert-butylphenol-formaldehyde resin, suggesting its potential allergenic effects (Zimerson et al., 2002).

Synthetic Phenolic Antioxidants : Its metabolites in indoor dust have been studied, highlighting its relevance in environmental science and public health (Wang et al., 2016).

Iron Complexes in Catalysis : The compound has been used in the synthesis and characterization of iron complexes, demonstrating its potential in inorganic and catalytic chemistry (Glaser et al., 2004).

properties

IUPAC Name |

4-tert-butyl-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCYCPJHEXJDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

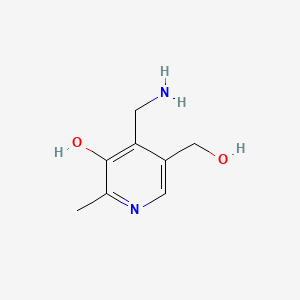

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216604 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-2-(hydroxymethyl)phenol | |

CAS RN |

6638-87-5 | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC48468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-tert-butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D5E8G29GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.